Crystallographically Defined Conformational Signature Differentiates 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide from Other Pyrazole-Benzamide TrkA Inhibitors
X-ray crystallographic analysis of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide resolves its three-dimensional structure to atomic resolution, establishing quantifiable conformational parameters that distinguish it from other pyrazole-benzamide TrkA inhibitors lacking published crystal structures [1]. The dihedral angles between the three key planes are pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°, and amide-benzene: 58.3°. Intermolecular hydrogen bonding occurs between the carbonyl oxygen and the N-H of a neighboring molecule with parameters O7···N8: 2.843 Å, O7···H8: 1.90 Å, and O7-H8-N8 angle: 157° [1]. These stereoelectronic features constitute a unique conformational fingerprint that can be used to verify compound identity and assess batch-to-batch structural consistency via powder X-ray diffraction comparison [2]. For closely related analogs in the Merck patent family (Examples 43, 35, 14, 60, 18), no published crystallographic data are available, making the conformational landscape of these comparators uncharacterized and precluding reliable pharmacophoric alignment without additional experimental structure determination [3].
| Evidence Dimension | Three-dimensional conformational parameters (dihedral angles, hydrogen bond geometry) |
|---|---|
| Target Compound Data | Pyrazole-amide: 40.6°; Pyrazole-benzene: 81.6°; Amide-benzene: 58.3°; H-bond: O···N 2.843 Å, O···H 1.90 Å, angle 157° |
| Comparator Or Baseline | Closest patent analogs (Examples 43, 35, 14, 60, 18 from US9718822/US9750744/US9902741/US10005783) – no published crystallographic coordinates or dihedral angle data available |
| Quantified Difference | Target compound is the sole member of this benzamide chemotype with publicly available single-crystal X-ray structure, providing the only experimentally validated conformational reference for structure-based design and quality control |
| Conditions | Single-crystal X-ray diffraction; refinement included anisotropic displacement parameters for non-hydrogen atoms; hydrogen atoms located on difference Fourier map |
Why This Matters
For procurement decisions in structure-based drug design, the availability of validated crystallographic coordinates is a critical differentiator, enabling reliable docking, pharmacophore modeling, and batch identity verification that cannot be performed with analogs lacking published structures.
- [1] Okui S. scite Author Profile. X-ray crystallographic data for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide. Dihedral angles: pyrazole-amide 40.6°, pyrazole-benzene 81.6°, amide-benzene 58.3°. Hydrogen bond geometry reported. Available at: https://scite.ai/authors/shuko-okui-4xvRJ3 View Source
- [2] Okui S. scite Author Profile. Crystal packing and hydrogen bond parameters for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide. Symmetry operation: 0.5-x, y, 0.5+z. Available at: https://scite.ai/authors/shuko-okui-4xvRJ3 View Source
- [3] BindingDB entries BDBM267465 (Example 43, IC50 55 nM), BDBM267452 (Example 35, IC50 55 nM), BDBM200587 (Example 14, IC50 23.2 nM), BDBM136643 (Example 60, IC50 4.20 nM), BDBM136601 (Example 18, IC50 4.60 nM). No crystallographic data available for any of these comparators. Available at: https://www.bindingdb.org/ View Source
